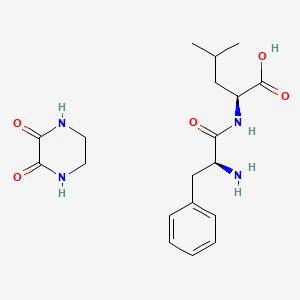![molecular formula C12H14S4 B8074105 2,2,6,6-tetramethyl-[1,3]dithiolo[4,5-f][1,3]benzodithiole](/img/structure/B8074105.png)
2,2,6,6-tetramethyl-[1,3]dithiolo[4,5-f][1,3]benzodithiole
概要
説明
2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d’]-bis(1,3)dithiole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring fused with two dithiole rings, each substituted with four methyl groups, making it a highly stable and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d’]-bis(1,3)dithiole typically involves multi-step organic reactions. One common method starts with the preparation of the dithiole rings, followed by their fusion with a benzene ring. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d’]-bis(1,3)dithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiole rings into thiol groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d’]-bis(1,3)dithiole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and developing biochemical assays.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d’]-bis(1,3)dithiole involves its interaction with molecular targets through its dithiole rings and benzene core. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research and development.
類似化合物との比較
Similar Compounds
2,6-Diphenylbenzo[1,2-d4,5-d’]bisthiazole: Known for its optical properties and stability.
Benzo[1,2-d4,5-d’]bisthiazole-2,6-diacetonitrile: Used in material science and organic electronics.
Uniqueness
2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d’]-bis(1,3)dithiole stands out due to its high stability, unique structural features, and versatility in various chemical reactions. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
2,2,6,6-tetramethyl-[1,3]dithiolo[4,5-f][1,3]benzodithiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14S4/c1-11(2)13-7-5-9-10(6-8(7)14-11)16-12(3,4)15-9/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZLPQIJKNLNAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(SC2=CC3=C(C=C2S1)SC(S3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(8S,9S,10R,13R,14S,17R)-7-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B8074035.png)

![D-Mannose,2-deoxy-2-[(1-oxopropyl)amino]-](/img/structure/B8074060.png)



![2-[[(E)-hydrazinylidenemethyl]-(trideuteriomethyl)amino]acetic acid;hydrate](/img/structure/B8074073.png)


![[5-Bromo-3-[(1-ethylpyrrolidin-2-yl)methylcarbamoyl]-2,4-dimethoxyphenyl] 2,2-dimethylpropanoate](/img/structure/B8074097.png)


